molecular formula C16H11NO5S B2585114 (5Z)-5-[(3,4-dihydroxyphenyl)methylidene]-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione CAS No. 304863-93-2

(5Z)-5-[(3,4-dihydroxyphenyl)methylidene]-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione

カタログ番号: B2585114
CAS番号: 304863-93-2
分子量: 329.33
InChIキー: QOWKVWKLDKVTBD-ZSOIEALJSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(5Z)-5-[(3,4-Dihydroxyphenyl)methylidene]-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione is a thiazolidinedione (TZD) derivative characterized by a Z-configuration methylidene group bridging the 3,4-dihydroxyphenyl (catechol) moiety and the thiazolidine-2,4-dione core. The compound’s structure includes two hydroxyl groups on the benzylidene ring and a 4-hydroxyphenyl substituent at position 3 of the thiazolidinedione scaffold.

特性

IUPAC Name

(5Z)-5-[(3,4-dihydroxyphenyl)methylidene]-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO5S/c18-11-4-2-10(3-5-11)17-15(21)14(23-16(17)22)8-9-1-6-12(19)13(20)7-9/h1-8,18-20H/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWKVWKLDKVTBD-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(=CC3=CC(=C(C=C3)O)O)SC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N2C(=O)/C(=C/C3=CC(=C(C=C3)O)O)/SC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (5Z)-5-[(3,4-dihydroxyphenyl)methylidene]-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione is a member of the thiazolidinedione class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • IUPAC Name : (5Z)-5-[(3,4-dihydroxyphenyl)methylidene]-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione
  • Molecular Formula : C16H15N1O4S1
  • Molecular Weight : 335.36 g/mol

Antimicrobial Activity

Research indicates that thiazolidine derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains and fungi.

  • Antibacterial Activity :
    • The compound has shown promising results against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.
    • A study found that modifications at the 5-position of the thiazolidine ring enhanced antimicrobial potency. Electron-withdrawing groups such as halogens were particularly effective in increasing activity against bacterial strains .
  • Antifungal Activity :
    • The compound has also demonstrated antifungal activity against Candida albicans, indicating its potential use in treating fungal infections.

Antidiabetic Effects

Thiazolidinediones are primarily known for their role in diabetes management. The compound may exhibit similar properties by improving insulin sensitivity and glucose metabolism.

  • Mechanism of Action : Thiazolidinediones function by activating peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose and lipid metabolism . This mechanism suggests that the compound could be beneficial in treating type 2 diabetes.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activities of thiazolidinedione derivatives:

StudyFocusFindings
Antimicrobial EvaluationThe compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Antidiabetic PotentialDemonstrated potential for enhancing insulin sensitivity through PPAR activation.
Structural AnalysisIdentified key structural features that contribute to biological activity.

科学的研究の応用

Anticancer Activity

One of the most promising applications of this compound is its anticancer properties. Research has demonstrated that thiazolidine-2,4-dione derivatives exhibit significant anti-tumor activity against various cancer cell lines.

Case Study: Breast Cancer

A study evaluated the anti-tumor effects of several thiazolidine derivatives against human breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain compounds significantly inhibited cell proliferation in a dose-dependent manner. The mechanisms underlying these effects are still under investigation but suggest a targeted approach to cancer therapy .

CompoundCell LineIC50 Value (µM)Mechanism of Action
Compound 5MCF-712.5Induction of apoptosis
Compound 7MDA-MB-23115.0Cell cycle arrest
Compound 9MCF-710.0Inhibition of angiogenesis

Antioxidant Properties

Thiazolidine derivatives have been studied for their antioxidant capabilities. The presence of hydroxyl groups in the structure enhances their ability to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases .

Anti-diabetic Effects

Research indicates that thiazolidinediones can improve insulin sensitivity and have potential applications in diabetes management. The compound's structure allows it to interact with peroxisome proliferator-activated receptors (PPARs), which play a critical role in glucose metabolism and lipid regulation .

Case Study: Diabetes Management

In vitro studies have shown that certain thiazolidine derivatives can enhance glucose uptake in muscle cells and adipocytes, suggesting their potential use as therapeutic agents for type 2 diabetes .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, making it a candidate for treating conditions characterized by chronic inflammation. Studies have reported that thiazolidine derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Synthesis and Modification

The synthesis of (5Z)-5-[(3,4-dihydroxyphenyl)methylidene]-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione involves various methods including:

  • Knoevenagel Condensation : This method allows for the introduction of different aromatic aldehydes to modify the compound's activity.

Table: Synthesis Methods

MethodDescription
Knoevenagel ReactionCondensation of thiazolidinedione with aldehydes
Green SynthesisUse of deep eutectic solvents for environmentally friendly synthesis

類似化合物との比較

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s catechol group (electron-donating) contrasts with halogenated analogs (e.g., L-173, AC-7), which feature electron-withdrawing Cl or Br atoms. This impacts electronic distribution and binding affinity .

Pharmacological Activity Comparison

Antifungal and Anticancer Activity

  • L-173 (): Exhibits broad-spectrum antifungal activity, likely due to its 4-chlorophenyl group and piperazinyl-triazolyl side chain.
  • AC Series (): AC-4, AC-7, and AC-10 (substituted with methyl, bromo, and chloro groups, respectively) show concentration- and time-dependent cytotoxicity in HCT-8 colon cancer cells. AC-7 (4-bromobenzyl) demonstrated the strongest Topoisomerase I inhibition, highlighting halogenation’s role in enhancing DNA-intercalating activity .
  • Target Compound: While direct data are absent, its catechol moiety may confer antioxidant or pro-apoptotic effects, analogous to phenolic TZDs reported in diabetic models .

Enzyme Inhibition

  • Thiazolidinedione Hybrids (): Derivatives with pyridinyl or cinnamoyl groups show aldose reductase inhibition (IC₅₀: 0.8–2.1 µM), critical for diabetic complications. The target compound’s hydroxyl groups may similarly inhibit redox-sensitive enzymes .

Physicochemical and Solubility Profiles

  • L-173 (): Thermodynamic solubility studies reveal pH-dependent solubility, with improved solubility in cyclodextrin complexes (e.g., hydroxypropyl-β-cyclodextrin).
  • Target Compound : The 3,4-dihydroxyphenyl group likely increases hydrophilicity compared to halogenated analogs. However, catechol’s susceptibility to oxidation may reduce metabolic stability .

Q & A

Q. What are the standard synthetic routes for this compound, and what critical steps ensure stereochemical integrity?

The synthesis typically involves a Knoevenagel condensation between 3-(4-hydroxyphenyl)thiosemicarbazide and an appropriate aldehyde derivative (e.g., 3,4-dihydroxybenzaldehyde), followed by cyclization with chloroacetic acid under reflux in a solvent system like DMF/acetic acid. Key steps include maintaining anhydrous conditions, precise temperature control (80–100°C), and stoichiometric optimization to favor the (5Z)-isomer. Purification via recrystallization from DMF-ethanol mixtures ensures purity >95% .

Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the Z-configuration of the benzylidene group and aromatic substitution patterns. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254–280 nm) ensures purity. X-ray crystallography may resolve crystal packing and hydrogen-bonding networks in solid-state studies .

Q. What in vitro assays are recommended for initial screening of its biological activity?

Standard assays include:

  • Antioxidant activity : DPPH radical scavenging (IC₅₀ comparison to ascorbic acid).
  • Anticancer potential : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations.
  • Enzyme inhibition : Tyrosinase or cyclooxygenase (COX) inhibition studies at 10–100 μM concentrations .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield during the Knoevenagel condensation step?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve aldehyde reactivity.
  • Catalysts : Piperidine (5 mol%) accelerates imine formation.
  • Temperature : Microwave-assisted synthesis (50–70°C) reduces reaction time from hours to minutes while maintaining >80% yield .

Q. What computational methods validate the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) against receptors like EGFR or PPAR-γ identifies binding affinities (ΔG values). Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict electronic properties (HOMO-LUMO gaps) correlated with antioxidant activity. Molecular Dynamics (MD) simulations (100 ns) assess stability in binding pockets .

Q. How do structural modifications (e.g., halogen substitution) impact bioactivity?

Comparative studies show:

  • Electron-withdrawing groups (Cl, Br) : Enhance anticancer activity (e.g., IC₅₀ reduction by 30% in MCF-7 cells).
  • Methoxy groups : Improve solubility but reduce COX-2 inhibition potency.
  • Hydroxyl groups : Critical for metal chelation in antioxidant mechanisms .

Q. How should researchers address discrepancies in reported IC₅₀ values across cell lines?

Factors to reconcile conflicting

  • Cell line variability : Genetic differences in drug transporters (e.g., P-gp overexpression in resistant lines).
  • Assay conditions : Serum concentration (e.g., 10% FBS vs. serum-free) alters compound uptake.
  • Standardization : Normalize data to positive controls (e.g., doxorubicin for cytotoxicity) .

Q. What strategies mitigate oxidation of the 3,4-dihydroxyphenyl moiety during storage?

  • Storage conditions : Lyophilized powder under argon at -20°C prevents degradation.
  • Antioxidant additives : 0.1% w/v ascorbic acid in solution formulations.
  • Encapsulation : Cyclodextrin complexes improve stability in aqueous media .

Methodological Notes

  • Synthesis Reproducibility : Replicate reactions using controlled humidity chambers (<30% RH) to minimize hydrolysis of intermediates .
  • Data Validation : Cross-validate biological activity with orthogonal assays (e.g., apoptosis via Annexin V staining alongside MTT results) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。